molecular formula C8H8FNO B1313877 2-(2-Fluorophenyl)acetamide CAS No. 326-63-6

2-(2-Fluorophenyl)acetamide

Cat. No.: B1313877
CAS No.: 326-63-6
M. Wt: 153.15 g/mol
InChI Key: DJSDMLCYBAQMCB-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)acetamide is a compound with the CAS Number: 326-63-6 . It has a molecular weight of 153.16 . The compound is in powder form .


Synthesis Analysis

The synthesis of this compound and related compounds has been studied . The title compound was synthesized by a new method at the interface of aqueous solutions of LiOH and penta-fluoro-phenyl-aceto-nitrile .


Molecular Structure Analysis

The molecular structure of this compound has been examined by single-crystal X-ray diffraction and Hirshfeld surface analysis . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The antiviral potency of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluoro-phenyl)acetamide has been investigated by docking against SARS-CoV-2 protein .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 157-160°C . It has a molecular weight of 153.15 g/mol . The compound has a topological polar surface area of 43.1 Ų .

Scientific Research Applications

1. Potential for Pesticide Development

New derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which include similar compounds to 2-(2-Fluorophenyl)acetamide, have shown potential as pesticides. These compounds have been characterized through X-ray powder diffraction to understand their crystal structure and properties (Olszewska, Pikus, & Tarasiuk, 2008).

2. Anti-Epileptic Drug Candidate

A derivative, DSP-0565 [2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide, 17a], has been identified as a strong, broad-spectrum anti-epileptic drug (AED) candidate. This compound shows promise due to its anti-convulsant activity in various models and a good safety margin, positioning it as a clinical candidate (Tanaka et al., 2019).

3. Crystal Structure Analysis

The crystal structure of similar compounds, such as 2,2-Dibromo-N-(4-fluorophenyl)acetamide, has been analyzed to understand their molecular interactions and structural configuration. This information is crucial for designing effective compounds with desired properties (Qian et al., 2012).

4. Development of Antimicrobial Agents

Compounds like 2-(5-(aryl)-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide have been synthesized and evaluated for their antimicrobial properties. These studies help in the development of new antimicrobial agents with enhanced properties (Parikh & Joshi, 2014).

5. Application in Natural Synthesis of Antimalarial Drugs

N-(2-Hydroxyphenyl)acetamide, a derivative of this compound, serves as an intermediate in the natural synthesis of antimalarial drugs. Research into its chemoselective monoacetylation provides valuable insights for pharmaceutical applications (Magadum & Yadav, 2018).

6. Immunomodulating Effects

Certain derivatives, like N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide, have been studied for their capability to modify the reactivity of lymphoid cell populations, particularly in the context of tumor growth. This compound has shown promise in enhancing the immune response to tumors, potentially leading to new cancer therapies (Wang et al., 2004).

Conclusionthis compound and its derivatives have a wide range of scientific applications, from potential pesticides to anti-epileptic drugs

Recent Scientific Research Applications of this compound

1. Inhibitors against Mushroom Tyrosinase

N-(4-fluorophenyl)-2-(5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio) acetamide, a derivative of this compound, showed potent inhibitory activity against mushroom tyrosinase. This compound is proposed as a novel scaffold for designing drugs against melanogenesis (Hassan et al., 2022).

2. Potent TRPV1 Antagonists

A series of 2-(halogenated phenyl) acetamide and propanamide analogs, including this compound derivatives, were investigated as TRPV1 antagonists. Compounds in this series exhibited a broad functional profile, ranging from agonism to antagonism, and showed promising analgesic activity in vivo (Kang et al., 2021).

3. Antiviral Properties against COVID-19

2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide has been investigated for its antiviral potency by docking against SARS-CoV-2 protein. The study provides insights into the molecular structure and interactions of this compound, indicating its potential in COVID-19 treatment (Mary et al., 2020).

4. Novel Urease Inhibitors

Disulfides containing N-arylacetamide, including derivatives of this compound, have been synthesized and evaluated as novel urease inhibitors. These compounds displayed strong inhibitory potency against both cell-free urease and urease in intact cell with low cytotoxicity to mammalian cells (Liu et al., 2021).

Mechanism of Action

While the exact mechanism of action for 2-(2-Fluorophenyl)acetamide is not specified, related compounds have shown interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels .

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

While specific future directions for 2-(2-Fluorophenyl)acetamide are not mentioned in the retrieved papers, research into related compounds continues to be a topic of interest . Further studies could focus on exploring its potential biological activities and applications.

Biochemical Analysis

Biochemical Properties

2-(2-Fluorophenyl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P-450 enzymes, which are involved in the metabolism of many compounds . The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to the modification of the compound or the enzyme itself.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, including potential damage to liver and kidney tissues . It is important to determine the optimal dosage to minimize adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it undergoes hydroxylation and N-dealkylation reactions mediated by cytochrome P-450 enzymes . These metabolic reactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that influence its localization and accumulation. The distribution of this compound within tissues can also affect its overall biological activity.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2-(2-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSDMLCYBAQMCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00483293
Record name 2-(2-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00483293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326-63-6
Record name 2-Fluorobenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=326-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00483293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the 2-(2-Fluorophenyl)acetamide scaffold in drug discovery?

A: The this compound scaffold has emerged as a promising building block in medicinal chemistry, particularly in the search for novel antifungal agents. Studies have shown that incorporating this scaffold into larger molecules can lead to compounds with enhanced synergistic antifungal activity when combined with existing drugs like fluconazole. [] This suggests that the this compound moiety may play a crucial role in overcoming drug resistance in fungal infections.

Q2: How does the structure of this compound relate to its biological activity?

A: While the provided research doesn't specifically delve into the mechanism of action of this compound as an antifungal, it does highlight the importance of structural modifications for activity. Research focusing on berberine analogs, which share some structural similarities with this compound derivatives, suggests that the presence of specific substituents on the phenyl ring can significantly impact antifungal activity. [] This highlights the need for further structure-activity relationship (SAR) studies to optimize the antifungal potency and selectivity of compounds containing the this compound scaffold.

Q3: What analytical techniques have been used to characterize this compound and its derivatives?

A: While the provided research doesn't explicitly detail the analytical methods used, it's highly likely that techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were employed to confirm the structure and purity of synthesized compounds. [, ] Additionally, X-ray crystallography was used to determine the crystal structure and hydrogen bonding patterns of N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide, offering insights into the three-dimensional arrangement of a closely related molecule. []

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